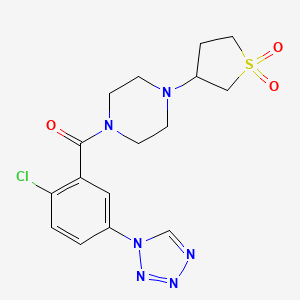![molecular formula C17H19N3O4 B14953447 N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide](/img/structure/B14953447.png)
N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide is a complex organic compound with a unique structure that combines an acetylamino group, a hydroxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the hydroxy and pyridinyl groups can participate in various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide: Unique due to its combination of functional groups.
4-Hydroxy-2-quinolones: Similar in having a hydroxy and carbonyl group but differ in the overall structure.
Pinacol boronic esters: Used in similar synthetic applications but differ in their chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H19N3O4 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C17H19N3O4/c1-11-8-15(22)10-17(24)20(11)7-6-16(23)19-14-5-3-4-13(9-14)18-12(2)21/h3-5,8-10,22H,6-7H2,1-2H3,(H,18,21)(H,19,23) |
InChI Key |
GLYIYQRZNGZBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=CC(=C2)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953364.png)

![7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953376.png)
![4-methyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14953382.png)
![(2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14953384.png)
![7-Methyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953387.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B14953395.png)
![(5Z)-5-(4-iodobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14953403.png)
![(6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-phenylpiperazino)methanone](/img/structure/B14953426.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B14953430.png)
![1-methyl-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14953431.png)
![trans-4-{[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B14953439.png)
![isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14953444.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953446.png)
